Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane

Description

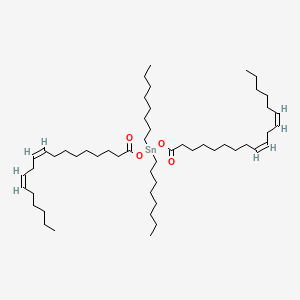

Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane (CAS 85391-79-3) is an organotin compound characterized by a central tin atom bonded to two octyl groups and two (9Z,12Z)-octadecadienoyloxy moieties . The (9Z,12Z)-octadecadienoyloxy groups are derived from linoleic acid, a polyunsaturated fatty acid with cis-configuration double bonds at positions 9 and 12 . This compound belongs to the class of dialkyltin dicarboxylates, which are widely used as stabilizers in polyvinyl chloride (PVC) production and as catalysts in industrial processes . Its molecular formula is C₅₂H₉₂O₄Sn, with a molecular weight of 943.76 g/mol .

Properties

CAS No. |

85938-53-0 |

|---|---|

Molecular Formula |

C52H96O4Sn |

Molecular Weight |

904.0 g/mol |

IUPAC Name |

[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-dioctylstannyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/2C18H32O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;; |

InChI Key |

QFSFEKWSLIFQKC-ZHEBOFABSA-L |

Isomeric SMILES |

CCCCCCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCCCCC |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane typically involves the esterification of dioctylstannane with octadeca-9(Z),12(Z)-dienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tin oxides.

Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.

Major Products Formed

Oxidation: Tin oxides and modified fatty acid esters.

Reduction: Reduced tin compounds and modified fatty acid esters.

Substitution: New ester derivatives with different functional groups.

Scientific Research Applications

Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism by which bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or antifungal effects. Additionally, the compound’s ability to form stable complexes with drugs enhances their solubility and bioavailability.

Comparison with Similar Compounds

Structural Variations in Organotin Compounds

Organotin derivatives differ primarily in:

- Alkyl substituents (e.g., butyl vs. octyl groups on tin).

- Acyloxy groups (saturated vs. unsaturated, chain length, and double-bond positions).

Key Compounds for Comparison:

Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane (CAS 85391-79-3): Molecular Formula: C₄₄H₈₂O₄Sn. Molecular Weight: 858.76 g/mol .

Dibutylbis(palmitoyloxy)stannane (CAS 13323-63-2): Molecular Formula: C₄₄H₈₆O₄Sn. Molecular Weight: 862.79 g/mol . Key Differences: Replacement of unsaturated dienoyloxy groups with saturated palmitoyloxy (hexadecanoyloxy) chains eliminates double bonds, enhancing thermal stability but reducing reactivity .

Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane (CAS 94349-27-6): Molecular Formula: C₅₂H₈₈O₄Sn. Molecular Weight: 939.74 g/mol .

Physicochemical and Functional Properties

Industrial and Environmental Impact

- This compound: Used in PVC stabilization and catalytic applications. Its higher molecular weight and octyl groups may reduce environmental mobility compared to dibutyl analogs .

- Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane: Classified as an environmentally hazardous substance due to dibutyltin components, which are more toxic and regulated under REACH .

- Dibutyltin diacetate (CAS 1067-33-0): A related compound with higher acute toxicity (LC₅₀ = 3.00E-04 mg/L), highlighting the influence of acyloxy groups on hazard profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.